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Compound of Interest

Compound Name: HSK205

Cat. No.: B12380067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

HSK205 is an investigational inhibitor targeting both F-like tyrosine kinase 3 (FLT3) and Haspin

kinase, positioning it as a potential therapeutic for Acute Myeloid Leukemia (AML) and other

neoplasms.[1] As HSK205 is currently in the preclinical stage of development, publicly

available data on its therapeutic window is limited. This guide provides a comparative

assessment of the preclinical therapeutic window of representative FLT3 and Haspin inhibitors

to offer a contextual framework for evaluating the potential of HSK205.

The therapeutic window, the dose range between the minimal effective dose (MED) and the

maximum tolerated dose (MTD), is a critical determinant of a drug's clinical viability. This guide

summarizes key preclinical efficacy and toxicity data for established FLT3 inhibitors (Gilteritinib,

Midostaurin, Quizartinib) and emerging Haspin inhibitors (CHR-6494, CX-6258) to provide

benchmarks for the anticipated preclinical profile of HSK205.

Comparative Efficacy of FLT3 and Haspin Inhibitors
The in vitro and in vivo efficacy of selected FLT3 and Haspin inhibitors are summarized below.

These data are derived from various preclinical studies and highlight the potency of these

compounds against relevant cancer models.

In Vitro Efficacy: Cellular Potency
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Compound Target(s) Cell Line IC50 (nM) Reference

FLT3 Inhibitors

Gilteritinib FLT3, AXL MV4-11 (AML) 0.92 [2]

MOLM-13 (AML) 2.9 [2]

FLT3-ITD Ba/F3 1.8 [2]

FLT3-D835Y

Ba/F3
1.6 [2]

Midostaurin
FLT3, KIT,

PDGFR, VEGFR

FLT3-ITD+ AML

Cells
Submicromolar [3]

Quizartinib FLT3

MOLM-14

(midostaurin-

resistant)

<1 [4]

Haspin Inhibitors

CHR-6494 Haspin
COLO-792

(Melanoma)
497 [5]

RPMI-7951

(Melanoma)
628 [5]

Various

Melanoma Lines
396 - 1229 [5]

CX-6258
Pim-1, Pim-2,

Pim-3

Various Cancer

Lines
20 - 3700 [1][3]

Pim-1 5 [1][2]

Pim-2 25 [1][2]

Pim-3 16 [1][2]
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Compound Model
Dose &
Schedule

Efficacy
Endpoint

Result Reference

FLT3

Inhibitors

Gilteritinib
MV4-11 AML

Xenograft

30 mg/kg, qd,

5 days/week

Tumor

Growth

Inhibition

(TGI)

78% TGI at

Day 21
[6][7]

Midostaurin
SKNO-1 AML

Xenograft
80 mg/kg, qd

Increased

Survival

Significantly

increased

median

survival

[3][8]

OCI-AML3

AML

Xenograft

100 mg/kg,

qd

Increased

Survival

Significantly

increased

median

survival

[3][8]

Quizartinib

Midostaurin-

resistant

MOLM-14

Xenograft

≥1 mg/kg
Tumor

Regression

Observed

tumor

regression

[4]

Haspin

Inhibitors

CHR-6494

ApcMin/+

Mouse

(Intestinal

Polyps)

Not specified,

i.p. for 50

days

Polyp

Number

Significant

reduction in

intestinal

polyps

[9][10]

BxPC-3-Luc

Pancreatic

Cancer

Xenograft

Not specified,

for 4 weeks

Tumor

Growth

Significant

inhibition of

tumor growth

[11]

CX-6258 MV-4-11 AML

Xenograft

50 mg/kg, po,

qd

Tumor

Growth

45% TGI [1][2][12][13]
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Inhibition

(TGI)

100 mg/kg,

po, qd

Tumor

Growth

Inhibition

(TGI)

75% TGI [1][2][12][13]

Preclinical Safety and Toxicity Profile
The therapeutic window is defined by the balance between efficacy and toxicity. The following

table summarizes key preclinical safety findings for the comparator compounds.
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Compound Species Dosing
Key
Toxicity
Findings

NOAEL Reference

FLT3

Inhibitors

Midostaurin

Pediatric

Patients

(Phase I/II)

60 mg/m²

Dose-limiting

Grade 3 ALT

elevation

30 mg/m² [14]

Adult Patients

(Phase Ib)

100 mg, bid

(with chemo)

Not tolerated

(Grade 3

nausea,

vomiting,

diarrhea)

50 mg, bid

(sequentially)
[14]

Quizartinib
Rat (13-

week)
10 mg/kg/day

Hematology

changes,

increased

liver

enzymes,

bone

marrow/lymp

hoid changes

3 mg/kg/day [15]

Dog (13-

week)
15 mg/kg/day

Hematology

changes,

increased

liver

enzymes,

bone

marrow/lymp

hoid changes

5 mg/kg/day [15]

Monkey (13-

week)

10 mg/kg/day

& 6

mg/kg/day

Hematology

changes,

increased

liver

enzymes,

3 mg/kg/day [15]
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bone

marrow/lymp

hoid changes

Cynomolgus

Monkey
≥10 mg/kg

QTc

prolongation
- [15]

Haspin

Inhibitors

CHR-6494
ApcMin/+

Mouse

Not specified,

i.p. for 50

days

Improved

body weight,

testosterone

levels, and

spermatogen

esis

Not reported [9][10]

CX-6258

Nude Mice

(MV-4-11

Xenograft)

50-100

mg/kg, po, qd

for 21 days

Well tolerated Not reported [1][2][12][13]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Below are representative protocols for key experiments cited in this guide.

In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on

cancer cell line proliferation.

Protocol:

Cell Culture: Human AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640

medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C

in a humidified atmosphere with 5% CO2.

Compound Preparation: The test compound (e.g., Gilteritinib) is dissolved in dimethyl

sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired
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concentrations in culture medium.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3

cells/well).

Treatment: Cells are treated with a range of concentrations of the test compound or vehicle

control (DMSO).

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a

luminescence-based assay like CellTiter-Glo®. The absorbance or luminescence is

measured using a plate reader.

Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The

IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using

appropriate software (e.g., GraphPad Prism).

AML Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a human AML xenograft

model.

Protocol:

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent

rejection of human cells. All animal procedures are conducted in accordance with institutional

animal care and use committee guidelines.

Cell Implantation: Human AML cells (e.g., MV4-11) are injected intravenously or

subcutaneously into the mice. For intravenous injection, cells are suspended in a suitable

medium like PBS.

Tumor Establishment: Tumor engraftment and growth are monitored. For subcutaneous

models, tumor volume is measured regularly using calipers. For disseminated models,

disease progression can be monitored by bioluminescence imaging (if cells are luciferase-

tagged) or by analyzing peripheral blood for human CD45+ cells.
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Treatment: Once tumors are established (e.g., reach a certain volume or show evidence of

engraftment), mice are randomized into treatment and control groups. The test compound is

administered via a clinically relevant route (e.g., oral gavage) at specified doses and

schedules. The control group receives the vehicle.

Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy

endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the

mean tumor volume of the treated group compared to the control group. Overall survival is

also a key endpoint.

Toxicity Assessment: Animal body weight and general health are monitored regularly as

indicators of toxicity. At the end of the study, tissues may be collected for histopathological

analysis.

Visualizing Key Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological

and experimental workflows.
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Caption: Simplified FLT3 signaling pathway and the inhibitory action of HSK205.
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Caption: The role of Haspin in mitosis and its inhibition by HSK205.
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Caption: General workflow for preclinical assessment of a therapeutic agent.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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